molecular formula C10H14N2O2 B2973970 Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 2091416-58-7

Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B2973970
CAS RN: 2091416-58-7
M. Wt: 194.234
InChI Key: NOOSYEADTSLZIV-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

Indoles, including “this compound”, are synthesized using various methods . For instance, 4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indoles undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Conformational Studies

Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives are primarily used in the synthesis of conformationally constrained tryptophan analogues. These compounds have been designed for peptide and peptoid conformation elucidation studies. The unique structure of these derivatives, which includes a ring that bridges the α-carbon and the 4-position of the indole ring, limits the side chain's conformational flexibility while keeping the amine and carboxylic acid groups available for further derivatization (Horwell et al., 1994).

Catalytic Amination Procedures

The compound has also been utilized in the synthesis of various N-alkylated and N-arylated derivatives of methyl 1 H-indole-3-carboxylate. This process involves Ullmann-type intramolecular arylamination using a CuI-K3PO4-DMF system, which can be performed under mild conditions in an air atmosphere, demonstrating good to high yields (Melkonyan et al., 2008).

Formation of Pyrimido[5,4-b]indole Derivatives

Reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives. This indicates its role in facilitating complex organic reactions and contributing to the synthesis of specialized organic compounds (Shestakov et al., 2009).

Spectroscopic Probes for Protein Interactions

Compounds like indo-1, which are structurally related to this compound, serve as sensitive spectral indicators for specific interactions, such as with Zn2+ in proteins. This highlights the potential application of these compounds in biochemical and biophysical research to study protein interactions and dynamics (Jefferson et al., 1990).

Fluorescence Studies

Ester-derivatized indoles, which are related to the compound , have been used as site-specific biological probes. Their emission characteristics in different solvents indicate potential applications as fluorescent probes for studying local protein environments. This demonstrates the versatility of indole derivatives in fluorescence and spectroscopy-based research (Huang et al., 2018).

properties

IUPAC Name

methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h12H,2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOSYEADTSLZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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